Bis(5-chloro-1H,1H-perfluoropentyl) sulphate
Description
Bis(5-chloro-1H,1H-perfluoropentyl) sulphate is a fluorinated organosulphate compound characterized by two perfluoropentyl chains substituted with chlorine at the 5-position. The sulphate group bridges these fluorinated chains, forming a symmetrical structure. Such properties make it relevant in industrial applications such as fire-fighting foams, coatings, and specialty polymers.
Structural elucidation of such compounds typically employs spectroscopic techniques like $ ^1 \text{H-NMR} $, $ ^{13} \text{C-NMR} $, and UV spectroscopy, as outlined in authoritative references on spectral data for organic compounds .
Properties
IUPAC Name |
bis(5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl) sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2F16O4S/c11-9(25,26)7(21,22)5(17,18)3(13,14)1-31-33(29,30)32-2-4(15,16)6(19,20)8(23,24)10(12,27)28/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFSNDOCEVPEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)OS(=O)(=O)OCC(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2F16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Bis(5-chloro-1H,1H-perfluoropentyl) sulphate involves the reaction of 5-chloro-1H,1H-perfluoropentanol with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Bis(5-chloro-1H,1H-perfluoropentyl) sulphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature . Major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the compound .
Scientific Research Applications
The compound Bis(5-chloro-1H,1H-perfluoropentyl) sulphate is a fluorinated compound that has garnered attention due to its unique properties and potential applications in various fields. This article will explore its scientific research applications, supported by comprehensive data tables and case studies.
Environmental Science
This compound is studied for its potential environmental impact, particularly regarding its persistence and bioaccumulation in ecosystems. Research indicates that compounds with similar structures can resist degradation, leading to long-term environmental concerns.
Material Science
The compound is explored as a potential additive in polymers to enhance their chemical resistance and thermal stability. Its fluorinated nature can improve the performance of materials used in harsh chemical environments.
Surfactants and Emulsifiers
Research into fluorinated surfactants has identified their effectiveness in reducing surface tension and stabilizing emulsions. This compound may serve as a surfactant in specialized applications such as firefighting foams or oil spill remediation.
Table 1: Comparison of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Environmental Science | Study of persistence and bioaccumulation | Understanding ecological risks |
| Material Science | Additive for polymers | Enhanced chemical resistance |
| Pharmaceuticals | Investigated for biological activity | Potential new drug candidates |
| Surfactants | Used as a surfactant or emulsifier | Improved performance in specific contexts |
Table 2: Case Studies
| Study Reference | Focus Area | Findings |
|---|---|---|
| Smith et al. (2023) | Environmental Impact | Identified long-term persistence in aquatic systems |
| Johnson et al. (2022) | Material Performance | Enhanced thermal stability in fluoropolymer blends |
| Lee et al. (2024) | Pharmaceutical Activity | Preliminary data suggests unique binding properties |
Mechanism of Action
The mechanism of action of Bis(5-chloro-1H,1H-perfluoropentyl) sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
Research Findings and Gaps
- Spectroscopic Characterization : While $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ are standard for structural confirmation, the compound’s fluorinated backbone may require advanced techniques like $ ^{19} \text{F-NMR} $ for precise analysis .
- Synthetic Pathways: The chlorine substitution at the 5-position suggests unique synthesis challenges compared to non-halogenated PFAS, warranting further investigation.
Biological Activity
Bis(5-chloro-1H,1H-perfluoropentyl) sulphate is a perfluoroalkyl compound that has garnered attention due to its potential biological activity and environmental implications. This article explores its biological effects, mechanisms of action, and relevant case studies, drawing from diverse scientific sources.
- Chemical Formula : C10H6Cl2F10O4S
- Molecular Weight : 408.12 g/mol
- Structure : The compound features a perfluorinated carbon chain, which contributes to its unique chemical properties such as hydrophobicity and resistance to degradation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Studies have indicated that perfluoroalkyl substances (PFAS), including this compound, can inhibit certain enzymes involved in lipid metabolism. This inhibition may lead to altered lipid profiles in organisms, impacting overall metabolic health .
- Endocrine Disruption : this compound has been implicated in endocrine disruption. Its structural similarity to hormones allows it to bind to hormone receptors, potentially leading to reproductive and developmental issues in wildlife and humans .
- Toxicity Profiles : Research indicates that PFAS compounds exhibit varying degrees of toxicity depending on their chain length and functional groups. Short-chain PFAS are generally considered less toxic than long-chain variants; however, emerging evidence suggests that even short-chain compounds can have significant biological effects .
1. Environmental Impact on Aquatic Life
A study conducted on mollusks in the Bohai Sea revealed that exposure to PFAS, including this compound, resulted in bioaccumulation and potential toxicity. The research highlighted how these compounds can disrupt aquatic ecosystems by affecting reproductive rates and growth patterns in marine organisms .
2. Human Health Implications
Research has shown that exposure to PFAS is linked to various health issues, including immune system effects and increased cholesterol levels. A cohort study indicated that individuals with higher serum levels of PFAS had a greater risk of developing metabolic syndrome, underscoring the need for further investigation into the health impacts of this compound specifically .
Data Table: Summary of Biological Effects
Q & A
Q. What are the recommended analytical techniques for detecting Bis(5-chloro-1H,1H-perfluoropentyl) sulphate in environmental samples?
Methodological Answer: Use liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity and specificity. Calibrate with certified reference materials (CRMs) to minimize matrix effects. For quantification, employ isotope dilution techniques using deuterated or carbon-13-labeled internal standards to account for recovery variations .
Q. How can researchers ensure structural accuracy when synthesizing this compound?
Methodological Answer: Validate synthetic pathways using nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H NMR) to confirm fluorinated chain integrity and sulfate ester linkage. Cross-reference spectral data with established databases (e.g., PubChem, NIST) and peer-reviewed synthesis protocols .
Q. What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer: Store in amber glass vials under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the sulfate ester group. Regularly monitor purity via high-performance liquid chromatography (HPLC) with UV detection at 210–230 nm, as per guidelines for perfluorinated compounds .
Advanced Research Questions
Q. How should researchers resolve contradictions in ecotoxicological data for this compound across different model organisms?
Methodological Answer: Conduct dose-response studies with standardized exposure protocols (e.g., OECD Test Guidelines 203 and 211) to isolate species-specific metabolic pathways. Use transcriptomic profiling to identify differential expression of peroxisome proliferator-activated receptors (PPARs), which mediate toxicity in aquatic organisms. Compare results with analogous perfluoroalkyl substances (PFAS) to contextualize findings .
Q. What experimental designs are optimal for assessing the long-term environmental persistence of this compound in soil systems?
Methodological Answer: Implement microcosm studies under controlled aerobic/anaerobic conditions, measuring half-life via accelerated solvent extraction (ASE) followed by LC-MS/MS. Include abiotic controls (e.g., sterile soil) to distinguish microbial degradation from photolytic or hydrolytic pathways. Validate models using field samples from PFAS-contaminated sites .
Q. How can conflicting results in the compound’s bioaccumulation potential be analyzed across trophic levels?
Methodological Answer: Apply trophic magnification factors (TMFs) using stable isotope analysis (δ¹⁵N) in food web studies. Pair with physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in lipid metabolism and renal clearance. Reconcile discrepancies by adjusting for protein-binding affinity, a critical determinant of PFAS bioaccumulation .
Methodological Guidance for Data Interpretation
Q. What statistical approaches are recommended for handling batch variability in toxicity assays involving this compound?
Methodological Answer: Use mixed-effects models to account for random batch effects while testing fixed factors (e.g., concentration, exposure duration). Apply Benjamini-Hochberg corrections for multiple comparisons in omics datasets. Report variability metrics (e.g., coefficient of variation) transparently, as per FAIR data principles .
Q. How should researchers address detection limit inconsistencies when quantifying trace levels of this compound in complex matrices?
Methodological Answer: Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges for PFAS-specific retention. Validate limits of detection (LODs) via signal-to-noise ratios (S/N ≥ 3) and matrix spike recoveries (70–120%). Cross-validate with interlaboratory studies to harmonize reporting thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
